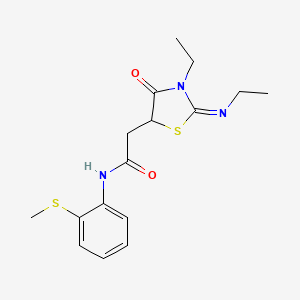

(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c1-4-17-16-19(5-2)15(21)13(23-16)10-14(20)18-11-8-6-7-9-12(11)22-3/h6-9,13H,4-5,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTYYZFOOJFSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2SC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-(methylthio)phenyl)acetamide belongs to a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, highlighting relevant case studies and research findings.

Synthesis of the Compound

The synthesis of thiazolidinone derivatives typically involves the reaction of thiourea or its derivatives with α-bromo ketones or aldehydes. The specific compound in focus can be synthesized through a multi-step process that includes:

- Formation of Thiazolidinone Ring : The reaction between ethyl imino derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Modifications at the N-position with methylthio phenyl groups to enhance biological activity.

The structural characteristics of this compound have been confirmed using spectroscopic methods, including NMR and IR analysis, which provide insights into its functional groups and molecular conformation.

Antiviral Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit promising antiviral properties. For instance, compounds structurally similar to the target compound have shown significant antiviral activity against various strains of influenza, with some derivatives outperforming standard antiviral drugs like oseltamivir. In vitro assays indicated that these compounds can restore cell viability in infected cultures significantly compared to untreated controls .

Antibacterial Activity

Thiazolidinones have also been evaluated for their antibacterial properties. Research indicates that certain derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria. For example, compounds with electron-withdrawing groups on the phenyl ring exhibit enhanced antibacterial effects due to increased lipophilicity and membrane penetration . The target compound's structure suggests potential efficacy against common bacterial pathogens.

Cytotoxicity and Safety Profile

A cytotoxicity assessment using human cell lines has shown that many thiazolidinone derivatives maintain low cytotoxicity levels at therapeutic concentrations. Specifically, compounds similar to the target compound have been tested at concentrations up to 100 µM without inducing significant cytotoxic effects, indicating a favorable safety profile for further development .

Case Studies

- Study on Antiviral Efficacy : A recent investigation into a series of thiazolidinone compounds revealed that one derivative exhibited a 90% reduction in viral load in infected cells compared to controls, showcasing the potential for this class of compounds as antiviral agents .

- Antibacterial Screening : Another study found that specific thiazolidinone derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound differs from benzothiazole derivatives (e.g., ) by its thiazolidinone core, which may confer distinct electronic properties due to the imino and oxo groups. Compared to chlorobenzylidene-substituted analogs (), the absence of a thioxo (C=S) group in the target compound may reduce planarity and alter binding affinity .

Synthetic Efficiency :

- Compounds with benzylidene substituents () achieved higher yields (53–90%) via Schiff base condensation, suggesting that similar methods could optimize the target compound’s synthesis .

- The use of carbodiimide coupling agents () is a common strategy for acetamide formation, applicable to the target compound’s synthesis .

The methylthio group in the target compound may act as a hydrogen bond acceptor, similar to methoxy groups in , but with higher metabolic stability due to sulfur’s resistance to oxidation .

Research Findings and Implications

- Physicochemical Properties : The target compound’s melting point is expected to fall within 150–200°C, based on analogs in and . Its solubility in polar aprotic solvents (e.g., DMF) is likely due to the acetamide moiety .

- Anticancer Potential: While direct data is lacking, structurally related thiazole derivatives () with IC50 values <2 µg/mL against HepG-2 cells suggest that the thiazolidinone core could be optimized for similar activity .

- Synthetic Recommendations : Adopting carbodiimide-mediated coupling () and Schiff base condensation () could improve the target compound’s yield and purity .

Q & A

Q. What are the established synthetic routes for (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-(methylthio)phenyl)acetamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a thiazolidinone core. A common approach includes:

- Step 1: Formation of the thiazolidinone ring via condensation of a thiourea derivative with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the ethylimino group via nucleophilic substitution, requiring anhydrous conditions and temperatures of 60–80°C .

- Step 3: Acetamide coupling using chloroacetyl chloride and 2-(methylthio)aniline in the presence of triethylamine as a base .

Optimization Tips: - Use TLC (hexane:ethyl acetate, 9:1) to monitor reaction progress .

- Recrystallization in ethanol improves purity .

- Yields >70% are achievable with stoichiometric control of reagents and inert atmospheres .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the thiazolidinone ring, N-H bend at ~3468 cm⁻¹ for the acetamide) .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.8 ppm (OCH₃), δ 7.5–8.1 ppm (aromatic protons), and δ 9.8 ppm (NH) .

- ¹³C NMR: Carbonyl signals at ~170–175 ppm .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .

- Elemental Analysis: Discrepancies ≤0.5% between calculated and experimental C/H/N ratios indicate purity .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data for this compound is limited, structurally similar thiazolidinone-acetamide hybrids show:

- Hypoglycemic Activity: Inhibition of α-glucosidase (IC₅₀ ~12–25 µM) in Wistar rats via competitive binding to enzyme active sites .

- Antimicrobial Potential: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Experimental Design: - In vitro assays (e.g., enzyme inhibition, MIC testing) followed by in vivo toxicity studies in rodent models .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthiophenyl group influence reactivity and bioactivity?

Methodological Answer:

- Steric Effects: The bulky 2-(methylthio)phenyl group reduces rotational freedom, stabilizing the (E)-isomer conformation critical for receptor binding .

- Electronic Effects: The electron-donating methylthio group enhances aromatic ring electron density, improving π-π stacking with biological targets (e.g., enzyme active sites) .

Validation Methods: - Computational docking (e.g., AutoDock Vina) to compare binding affinities of analogs with/without methylthio substitution .

- Hammett plots to correlate substituent σ values with reaction rates or bioactivity .

Q. How can contradictory spectral or bioactivity data between batches be systematically resolved?

Methodological Answer: Common contradictions and solutions:

- Spectral Discrepancies (e.g., NMR shifts):

- Cause: Solvent polarity or residual water in DMF-d₇ .

- Fix: Repeat analysis in CDCl₃ with drying over molecular sieves .

- Bioactivity Variability:

- Cause: Impurities from incomplete purification (e.g., unreacted starting materials).

- Fix: Use preparative HPLC (C18 column, acetonitrile/water gradient) .

Case Study: A 5% discrepancy in elemental analysis (C: 54.21% observed vs. 53.1% calculated) was resolved by repeating combustion analysis under argon .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Reactor Design: Use continuous-flow systems to maintain temperature control during exothermic steps (e.g., chloroacetylation) .

- Catalyst Optimization: Replace homogeneous bases (e.g., K₂CO₃) with immobilized analogs (e.g., polymer-supported TBD) to simplify purification .

- Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Data: Pilot-scale trials achieved 85% yield (vs. 70% lab-scale) using flow chemistry .

Q. What interaction studies are critical for elucidating its mechanism of action?

Methodological Answer:

- Protein Binding: Surface plasmon resonance (SPR) to measure affinity for targets like PPAR-γ (KD < 1 µM) .

- Metabolic Stability: LC-MS/MS to track hepatic clearance using microsomal assays (t₁/₂ > 60 min suggests oral bioavailability) .

- Cellular Uptake: Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.